
Methyl-gamma-cyclohexylpropylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylcyclohexanepropanaminehydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cyclohexane ring, a propanamine group, and a methyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcyclohexanepropanaminehydrochloride typically involves the reaction of cyclohexane with propanamine in the presence of a methylating agent. One common method is the reductive amination of cyclohexanone with propanamine, followed by methylation using formaldehyde and hydrogenation. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N-Methylcyclohexanepropanaminehydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylcyclohexanepropanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanone derivatives.
Reduction: Cyclohexylamine or cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
N-Methylcyclohexanepropanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of amine metabolism and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methylcyclohexanepropanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylcyclohexylamine: Similar in structure but lacks the propanamine group.
Cyclohexanamine: Lacks both the methyl and propanamine groups.
N-Methylpropanamine: Lacks the cyclohexane ring.
Uniqueness
N-Methylcyclohexanepropanaminehydrochloride is unique due to its combination of a cyclohexane ring, a propanamine group, and a methyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C10H22ClN |
|---|---|
Poids moléculaire |
191.74 g/mol |
Nom IUPAC |
3-cyclohexyl-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h10-11H,2-9H2,1H3;1H |
Clé InChI |
GQTQYSIVPIRHCK-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1CCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



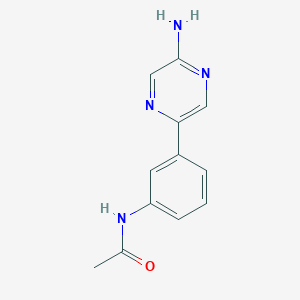
![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
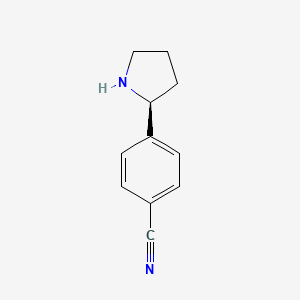

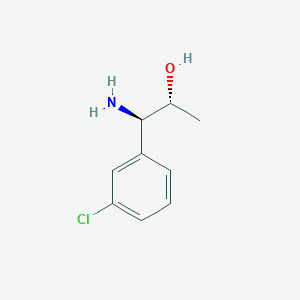
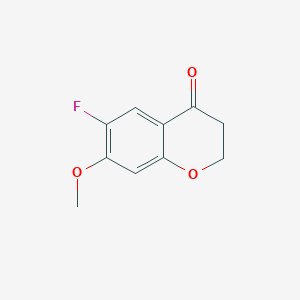
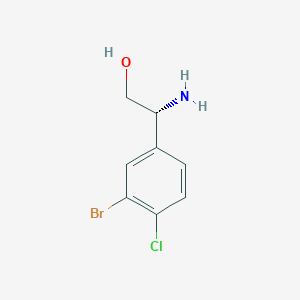
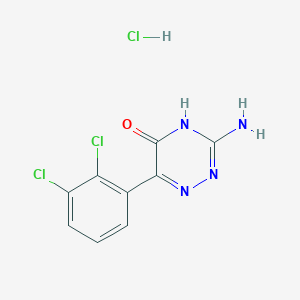

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)


